molecular formula C13H12O4 B1393491 4-(3,5-Dioxocyclohexyl)benzoic acid CAS No. 75618-40-5

4-(3,5-Dioxocyclohexyl)benzoic acid

Cat. No. B1393491
CAS RN: 75618-40-5
M. Wt: 232.23 g/mol
InChI Key: YBAYPABXQBCYAX-UHFFFAOYSA-N
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Description

“4-(3,5-Dioxocyclohexyl)benzoic acid” is a synthetic organic compound . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular formula of “4-(3,5-Dioxocyclohexyl)benzoic acid” is C13H12O4 . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms . The molecule has 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .

Scientific Research Applications

Photocatalysis in Antibiotic Decomposition

“4-(3,5-Dioxocyclohexyl)benzoic acid” may have potential applications in photocatalysis due to its structural similarity to other benzoic acid derivatives that have been used as photocatalysts. For example, certain complexes have shown the ability to decompose antibiotics like chloramphenicol and sulfamethoxazole under light exposure .

Antioxidant Activity Assessment

This compound could also be involved in antioxidant activity assessment. Similar compounds have been evaluated for their ability to scavenge free radicals using methods like DPPH and ABTS radical scavenging activity tests .

Life Science Research

As a specialty chemical, “4-(3,5-Dioxocyclohexyl)benzoic acid” might be used in various life science research applications, such as cell biology, genomics, or proteomics, where high-quality reagents are required .

High-Pressure Raman Spectroscopy

Benzoic acid derivatives have been studied under high pressure using Raman spectroscopy to understand their structural changes and stability. This compound could be relevant in such studies to compare the effects of pressure on its molecular structure .

properties

IUPAC Name

4-(3,5-dioxocyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYPABXQBCYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679675
Record name 4-(3,5-Dioxocyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dioxocyclohexyl)benzoic acid

CAS RN

75618-40-5
Record name 4-(3,5-Dioxocyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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